3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-ethylbenzoyl chloride with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 7-oxo-3-(4-ethylbenzoyl)-2H-chromen-2-one.
Reduction: Formation of 3-(4-ethylbenzyl)-7-hydroxy-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzoyl moiety can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylbenzoyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-chlorobenzoyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one
Uniqueness
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the ethyl group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-11-3-5-12(6-4-11)17(20)15-9-13-7-8-14(19)10-16(13)22-18(15)21/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDRQDJNYPUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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